2,4-Dichloro-6-nitroaniline
Overview
Description
2,4-Dichloro-6-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2. It is a pale yellow crystalline solid known for its applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms and a nitro group attached to an aniline ring, making it a significant intermediate in the synthesis of various organic compounds .
Mechanism of Action
Target of Action
It is known to interact with various organic compounds and transition metals .
Mode of Action
2,4-Dichloro-6-nitroaniline is believed to form complexes with transition metals . These complexes are thought to contribute to the catalytic activity exhibited by this compound . It facilitates the synthesis of various organic compounds and enables the electrochemical oxidation of organic compounds .
Biochemical Pathways
It is known to play a pivotal role as a catalyst in numerous reactions, including the synthesis of various organic compounds and the electrochemical oxidation of organic compounds .
Result of Action
It is known to facilitate the synthesis of various organic compounds and enable the electrochemical oxidation of organic compounds . The precise effects at the molecular and cellular level require further investigation.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-nitroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with transition metals, forming complexes that contribute to its catalytic activity . These complexes are believed to enhance the reactivity of the compound, making it a valuable catalyst in organic synthesis and electrochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause changes in the expression of specific genes, leading to alterations in cellular metabolism and function . Additionally, it can impact cell signaling pathways, potentially leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The formation of complexes with transition metals is a key aspect of its molecular mechanism, enhancing its catalytic activity and enabling it to facilitate various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for its use in various applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, with significant changes in cellular function and behavior observed at higher doses . It is important to carefully control the dosage to avoid potential toxicity and adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism and function, with potential implications for its use in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of the compound is crucial for optimizing its use in various applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its effectiveness and impact on cellular function, with potential implications for its use in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-6-nitroaniline typically involves the nitration of 2,4-dichloroaniline. The process begins with the chlorination of aniline to produce 2,4-dichloroaniline, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-pressure reactors and catalysts to enhance the yield and selectivity of the reaction. For example, 2,3,4-trichloronitrobenzene can be used as a starting material, which undergoes ammonolysis in the presence of ammonia water and a sulfur-containing catalyst to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Reduction: 2,4-Dichloro-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Different nitroaniline derivatives.
Scientific Research Applications
2,4-Dichloro-6-nitroaniline is extensively used in scientific research as a versatile catalyst. It plays a pivotal role in organic synthesis, electrochemistry, and biochemistry. The compound facilitates the synthesis of various organic compounds and enables the electrochemical oxidation of organic compounds. It is also used in the design of fluorescent pH probes based on rhodamine spirolactam structure .
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,4-Dichloro-6-nitroaniline is unique due to the presence of both chlorine atoms and a nitro group on the aniline ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to other dichloroanilines, the nitro group in this compound enhances its reactivity and allows for a broader range of chemical transformations .
Properties
IUPAC Name |
2,4-dichloro-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEZAMILKKYOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041361 | |
Record name | 2,4-Dichloro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-43-4 | |
Record name | 2,4-Dichloro-6-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2683-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-nitrophenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2683-43-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4-Dichloro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DICHLORO-6-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S7EH59H1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4-Dichloro-6-nitroaniline used in studies related to acidity functions like the Hammett acidity function (H0)?
A: this compound serves as a useful indicator for determining acidity in strongly acidic solutions. [, ] Its protonation behavior is sensitive to the concentration of acid present, allowing researchers to quantify acidity levels beyond the range of traditional pH measurements. This is particularly valuable when studying reactions in highly acidic media like concentrated sulfuric acid solutions, as seen in the studies on the dehydration of 1,2-diphenylethanol. [] The change in this compound's UV-Vis absorbance spectrum upon protonation provides a measurable way to track changes in acidity.
Q2: How does the solvent system affect the acidity measurements using this compound?
A: Research has shown that the choice of solvent system can significantly influence the acidity measurements derived from this compound protonation. [, ] For instance, in the study on the dehydration of 1,2-diphenylethanol, researchers utilized a mixed solvent system of ethanol and aqueous sulfuric acid due to the low solubility of trans-stilbene (the reaction product) in purely aqueous sulfuric acid. [] They found that the addition of 5% ethanol to the aqueous sulfuric acid solution led to a slightly lower acidity compared to pure aqueous sulfuric acid at lower sulfuric acid concentrations, while at higher concentrations, the alcoholic solution became more acidic. [] This highlights the importance of carefully considering solvent effects when using this compound as an indicator for acidity measurements.
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